molecular formula C12H10ClNO2 B6367774 2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol CAS No. 1261932-04-0

2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367774
CAS No.: 1261932-04-0
M. Wt: 235.66 g/mol
InChI Key: SUWCAJPQMBMAQM-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the phenyl ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with pyridine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and isolated.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxypyridine: Similar in structure but lacks the pyridin-3-ol moiety.

    2-Chloro-5-methylpyridine: Similar but has a methyl group instead of a methoxy group.

    2-Chloro-5-trifluoromethylpyridine: Similar but has a trifluoromethyl group instead of a methoxy group.

Uniqueness

2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, along with the pyridin-3-ol moiety. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-8-4-5-10(13)9(7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCAJPQMBMAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682988
Record name 2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-04-0
Record name 2-(2-Chloro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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